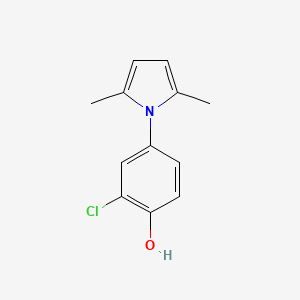

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol

Overview

Description

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol is an organic compound that features a chloro-substituted benzene ring and a pyrrole moiety. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both chloro and pyrrole groups in its structure imparts unique chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrole with 2-chloro-4-nitrophenol under suitable conditions to form the desired product. The reaction typically requires a catalyst and may be carried out in an organic solvent such as dichloromethane or toluene. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the product.

Another approach involves the use of 2-chloro-4-bromophenol as a starting material, which undergoes a coupling reaction with 2,5-dimethylpyrrole in the presence of a palladium catalyst. This method is advantageous due to its high efficiency and selectivity.

Industrial Production Methods

For industrial-scale production, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are employed to obtain the compound in large quantities with high purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the chloro group to a hydroxyl group or other reduced forms.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide, thiourea, or primary amines.

Major Products Formed

Oxidation: Formation of quinones or hydroxylated derivatives.

Reduction: Formation of phenolic compounds or dechlorinated products.

Substitution: Formation of substituted pyrrole derivatives with various functional groups.

Scientific Research Applications

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol has several scientific research applications:

Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including natural product analogs and heterocyclic compounds.

Materials Science: The compound is explored for its use in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and pyrrole groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

- 2-chloro-4-(1H-pyrrol-1-yl)benzenol

- 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzaldehyde

- 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid

Uniqueness

2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol is unique due to the presence of both chloro and 2,5-dimethylpyrrole groups, which impart distinct chemical properties. Compared to similar compounds, it may exhibit enhanced biological activity or different reactivity patterns, making it a valuable compound for specific applications in medicinal chemistry and materials science.

Q & A

Q. Basic: What are the optimal synthetic routes for 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol?

Answer:

The compound can be synthesized via the Paal-Knorr pyrrole synthesis, which involves condensing acetonyl acetone with a substituted aniline precursor. For example, refluxing 4-amino-2-chlorophenol with acetonyl acetone in glacial acetic acid under nitrogen atmosphere yields the target compound. Post-synthesis purification via recrystallization (ethanol/water) is recommended. Characterization should include , , and high-resolution mass spectrometry (HRMS) to confirm structure and purity. A typical yield of ~65% has been reported for analogous pyrrole derivatives under similar conditions .

Table 1: Synthetic Conditions for Analogous Pyrrole Derivatives

Q. Advanced: How can researchers address low yields in Paal-Knorr synthesis of this compound?

Answer:

Low yields may arise from incomplete cyclization or side reactions. Strategies include:

- Catalyst Optimization: Use Lewis acids (e.g., ZnCl) to accelerate cyclization.

- Microwave-Assisted Synthesis: Reduces reaction time and improves efficiency.

- Solvent Screening: Test polar aprotic solvents (e.g., DMF) to enhance solubility of intermediates.

- Stoichiometric Adjustments: Increase the molar ratio of acetonyl acetone to amine precursor (1.2:1).

Post-reaction analysis via HPLC can identify unreacted starting materials, guiding iterative optimization .

Q. Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- : Identify aromatic protons (δ 6.5–7.5 ppm) and pyrrole methyl groups (δ 2.1–2.5 ppm).

- FT-IR: Confirm hydroxyl (-OH) stretch (~3200 cm) and C-Cl bond (~750 cm).

- X-ray Diffraction (XRD): Resolve crystal structure and hydrogen-bonding patterns.

- HRMS: Verify molecular ion peak ([M+H]) with <5 ppm mass error.

For example, XRD data for related pyrrole derivatives show planar geometry with intermolecular hydrogen bonding influencing crystal packing .

Q. Advanced: How does the chloro substituent influence the compound’s reactivity and stability?

Answer:

The chloro group at the 2-position:

- Enhances Electrophilicity: Activates the aromatic ring for nucleophilic substitution (e.g., Suzuki coupling).

- Reduces Photostability: UV-Vis studies show increased degradation under light due to C-Cl bond cleavage. Stabilization requires storage in amber vials or addition of antioxidants (e.g., BHT).

- Impacts Solubility: LogP calculations (via software like MOE) predict lower aqueous solubility compared to non-halogenated analogs, necessitating DMSO or ethanol as solvents for biological assays .

Q. Basic: What in vivo models are suitable for evaluating its bioactivity?

Answer:

- Neurodegenerative Models: SOD1 mice (amyotrophic lateral sclerosis) treated with analogous mGlu5 receptor modulators show dose-dependent efficacy. Administer 2–4 mg·kg via oral gavage, starting at early symptomatic stages (e.g., Day 90).

- Pharmacokinetic Profiling: Measure plasma half-life using LC-MS/MS. For pyrrole derivatives, typical t ranges from 4–6 hours .

Q. Advanced: How to resolve contradictions in reported solubility data?

Answer:

Discrepancies may arise from polymorphic forms or impurities. Use:

- Differential Scanning Calorimetry (DSC): Identify melting points of polymorphs.

- Dynamic Vapor Sorption (DVS): Assess hygroscopicity.

- HPLC-PDA: Detect impurities >0.1%.

For instance, DSC data for a related compound (4-(2,5-dimethylpyrrol-1-yl)benzaldehyde) revealed two polymorphs with melting points at 82–85°C and 90–92°C, explaining solubility variations .

Q. Basic: What computational tools predict binding affinity of this compound to biological targets?

Answer:

- Molecular Docking (MOE/AutoDock): Simulate interactions with targets like mGlu5 receptors. Use the PDB structure 6FFI for receptor-ligand modeling.

- QSAR Models: Correlate substituent effects (e.g., Cl, OH) with IC values.

A study on CTEP (a structural analog) demonstrated that chloro and trifluoromethoxy groups enhance binding affinity to mGlu5 via hydrophobic interactions .

Q. Advanced: How to analyze conflicting bioactivity data across studies?

Answer:

Contradictions may stem from assay variability (e.g., cell line differences) or compound degradation. Mitigate by:

- Standardizing Assays: Use identical cell lines (e.g., HEK293 for receptor studies) and controls.

- Stability Testing: Monitor compound integrity in assay buffers via LC-MS.

- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to compare data across publications. For example, discrepancies in IC values for mGlu5 inhibitors were resolved by normalizing data to internal standards .

Q. Basic: What safety precautions are required for handling this compound?

Answer:

- PPE: Wear nitrile gloves and goggles due to potential skin/eye irritation.

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- Waste Disposal: Neutralize with 10% NaOH before disposal.

No MSDS is available for the exact compound, but analogs with chloro and phenol groups are classified as irritants (GHS Category 2) .

Q. Advanced: How to design derivatives to improve metabolic stability?

Answer:

- Isosteric Replacement: Substitute the phenol -OH with a methoxy group to reduce Phase II metabolism.

- Deuterium Labeling: Replace hydrogen atoms in metabolically labile positions (e.g., benzylic H).

- Prodrug Strategies: Esterify the phenol to enhance oral bioavailability.

For example, methyl ether analogs of phenolic compounds show increased t in rodent models .

Properties

IUPAC Name |

2-chloro-4-(2,5-dimethylpyrrol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO/c1-8-3-4-9(2)14(8)10-5-6-12(15)11(13)7-10/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUGYSBSEOIJZNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1C2=CC(=C(C=C2)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30377494 | |

| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

647841-63-2 | |

| Record name | 2-chloro-4-(2,5-dimethyl-1H-pyrrol-1-yl)benzenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30377494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.